3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the use of N-chlorosuccinimide (NCS) and iodine in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-6-iodo-2-methylimidazo[1,2-a]pyridine, while coupling reactions can produce various biaryl derivatives.
Scientific Research Applications
3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tuberculosis agents.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Material Science: The unique structural features of this compound make it useful in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the binding affinity and specificity of the compound to its target. For example, in anti-tuberculosis research, the compound may inhibit key enzymes involved in the bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine
Uniqueness
3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine atoms, which allows for a wide range of chemical modifications and applications. The combination of these halogens can enhance the compound’s reactivity and biological activity compared to similar compounds with only one halogen atom.
Properties
Molecular Formula |
C8H6ClIN2 |
---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
3-chloro-6-iodo-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3 |
InChI Key |
RWBIUEPGYUKCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.